1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine is a compound of significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-3-amine with 1,1-difluoro-2-iodoethane under specific conditions to introduce the difluoroethyl and iodine substituents. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a suitable solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making this compound valuable in the design of new pharmaceuticals.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding properties . These interactions can modulate various biological pathways, making the compound a useful tool in biochemical research.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)-5-iodo-1H-pyrazol-3-amine: This compound features a trifluoroethyl group instead of a difluoroethyl group, which can affect its lipophilicity and metabolic stability.
1-(2,2-Difluoroethyl)-5-bromo-1H-pyrazol-3-amine: Substitution of iodine with bromine can alter the compound’s reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F2IN3 |
---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-4(8)1-5(9)10-11/h1,3H,2H2,(H2,9,10) |
InChI Key |
VDVHARQXTPYDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.